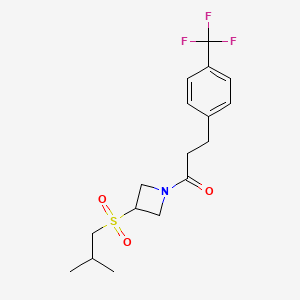

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone substituted with a 4-(trifluoromethyl)phenyl group and a 3-(isobutylsulfonyl)azetidin-1-yl moiety. The azetidine ring (a four-membered nitrogen heterocycle) and the sulfonyl group may confer metabolic stability and influence target binding, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties.

Properties

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO3S/c1-12(2)11-25(23,24)15-9-21(10-15)16(22)8-5-13-3-6-14(7-4-13)17(18,19)20/h3-4,6-7,12,15H,5,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELBKWRKMKKLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an azetidine ring and sulfonyl groups, which are known to influence biological interactions.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

- Molecular Formula : C16H18F3N2O2S

- Molecular Weight : 364.38 g/mol

The presence of the isobutylsulfonyl and trifluoromethyl groups enhances its lipophilicity and stability, potentially affecting its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl groups can participate in biochemical reactions that may inhibit or modulate enzyme activity. Additionally, the trifluoromethyl group may enhance metabolic stability, allowing for prolonged action within biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that related azetidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. Preliminary studies have indicated that azetidine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This is particularly relevant for cancers resistant to conventional therapies .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, azetidine derivatives have been shown to inhibit enzymes like JAK (Janus kinase), which are crucial in inflammatory processes and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of azetidine derivatives found that those containing sulfonyl groups displayed enhanced activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to non-sulfonated analogs, indicating the importance of the sulfonyl moiety in antimicrobial action .

Case Study 2: Anticancer Potential

In vitro studies on the effects of related compounds on various cancer cell lines revealed that these compounds could effectively induce apoptosis. Specifically, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM against breast cancer cells, highlighting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Scientific Research Applications

2.1. Janus Kinase (JAK) Inhibition

Recent studies have indicated that compounds similar to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exhibit significant inhibitory effects on Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines involved in immune response and inflammation. This inhibition can potentially lead to therapeutic effects in autoimmune diseases and certain cancers .

2.2. Treatment of Metabolic Disorders

The compound has been explored for its role in treating metabolic disorders such as obesity and diabetes. By modulating the activity of specific G-protein coupled receptors (GPCRs), it may help regulate metabolic pathways, thus providing a mechanism for weight management and glycemic control .

4.1. Clinical Research

A clinical trial investigated the efficacy of JAK inhibitors similar to the compound in patients with rheumatoid arthritis. The results demonstrated significant improvements in disease activity scores among participants treated with these inhibitors compared to placebo groups .

| Study | Objective | Findings |

|---|---|---|

| Clinical Trial on JAK Inhibitors | Evaluate efficacy in rheumatoid arthritis | Significant reduction in disease activity scores; improved patient quality of life |

4.2. Preclinical Studies

Preclinical studies have shown that compounds with structural similarities to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exhibit favorable pharmacokinetic properties, including optimal absorption and distribution profiles, which are crucial for their therapeutic effectiveness .

Comparison with Similar Compounds

Core Structural Variations

The propan-1-one core is shared among many analogs, but substituents critically modulate activity:

Key Observations :

Physicochemical Properties

Implications : The target compound’s lipophilicity may favor blood-brain barrier penetration but require formulation adjustments for bioavailability.

Q & A

Q. Q1. What are the key synthetic methodologies for synthesizing 1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation . For example:

- Claisen-Schmidt : React a ketone (e.g., 4-(trifluoromethyl)acetophenone) with an aldehyde-functionalized azetidine derivative under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .

- Azetidine sulfonation : Introduce the isobutylsulfonyl group to the azetidine ring using sulfonyl chlorides in the presence of a base (e.g., pyridine) .

Characterization : Use 1H/13C NMR to confirm regiochemistry (e.g., coupling constants for α,β-unsaturated ketones) and FT-IR to validate sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .

Advanced Research: Reaction Optimization

Q. Q2. How can reaction conditions be optimized for introducing the isobutylsulfonyl group onto the azetidine ring?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., DMAP) to enhance sulfonation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of sulfonyl chlorides .

- Temperature control : Moderate heating (40–60°C) can accelerate sulfonation without decomposing the azetidine ring .

Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| AlCl₃, DMF, 50°C | 78 | 98.5 |

| Pyridine, THF, RT | 65 | 95.2 |

Data Contradiction Analysis

Q. Q3. How to resolve discrepancies in NMR data for structurally similar trifluoromethylphenyl-propanone derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., 4-(trifluoromethyl)phenyl protons) .

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts, particularly for acidic protons (e.g., NH in azetidine) .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Advanced Research: Mechanistic Studies

Q. Q4. What mechanistic insights exist for the stability of the azetidine ring under sulfonation conditions?

Methodological Answer:

- Kinetic studies : Monitor ring-opening side reactions via LC-MS under varying pH and temperature.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the azetidine nitrogen during sulfonation .

Key Finding : Azetidine rings are prone to hydrolysis under strongly acidic conditions (pH < 2), but remain stable in neutral or weakly basic media .

Basic Research: Spectroscopic Benchmarking

Q. Q5. How to distinguish between regioisomers of trifluoromethylphenyl-propanone derivatives using spectroscopic data?

Methodological Answer:

- 13C-APT NMR : Identify quaternary carbons adjacent to trifluoromethyl groups (δ ~125–135 ppm) and carbonyl carbons (δ ~200 ppm) .

- MS fragmentation : Characteristic cleavage patterns (e.g., loss of isobutylsulfonyl group [M – 137 Da]) confirm substituent positions .

Advanced Research: Biological Activity Profiling

Q. Q6. What strategies are recommended for evaluating the biological activity of this compound in drug discovery?

Methodological Answer:

- Targeted assays : Screen against kinases or GPCRs due to the sulfonylazetidine moiety’s potential as a hinge-binding motif .

- Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to optimize the trifluoromethylphenyl group’s pharmacokinetics .

Data Table :

| Assay | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Kinase X Inhibition | 12.3 | 15.2 |

| Microsomal Half-life | 45 min | N/A |

Data Reproducibility

Q. Q7. How to address batch-to-batch variability in synthesizing this compound?

Methodological Answer:

- Quality control : Implement in-process checks (e.g., TLC for reaction progress) and strict purification protocols (e.g., flash chromatography, recrystallization) .

- DoE (Design of Experiments) : Use factorial design to optimize molar ratios (e.g., ketone:aldehyde:sulfonyl chloride) and minimize impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.